Diethyl (2,2-diethoxyethyl)phosphonate
Overview
Description
Diethyl (2,2-diethoxyethyl)phosphonate is an organic compound with the molecular formula C₁₀H₂₃O₅P. It is a clear, colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane but not miscible with water . This compound is used as a reactant in various chemical syntheses, including the preparation of α,β-alkenal derivatives, lower rim-phosphonylated rexorcinol calix4arenes, and α-phosphovinyl radicals .
Mechanism of Action
Target of Action
Diethyl (2,2-diethoxyethyl)phosphonate is a chemical compound used in various chemical reactions. arenes, α-Phosphovinyl radicals, and inhibitors of reverse transcriptase.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it participates in two-carbon homologation to synthesize α,β-alkenal derivatives, condensation reactions to produce lower rim-phosphonylated rexorcinol calix4arenes, a radical trapping sequence to generate α-Phosphovinyl radicals, and 1,3-dipolar cycloadditions to create inhibitors of reverse transcriptase .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of α,β-alkenal derivatives, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic in nature and sensitive to moisture . Therefore, it should be stored under dry inert gas and protected from humidity and water .
Biochemical Analysis
Biochemical Properties
Diethyl (2,2-diethoxyethyl)phosphonate is involved in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence
Preparation Methods
Diethyl (2,2-diethoxyethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetaldehyde diethyl acetal with triethyl phosphite . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetal group. The reaction mixture is then purified by distillation to obtain the desired product.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Diethyl (2,2-diethoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Condensation: It participates in condensation reactions to form larger molecules, such as lower rim-phosphonylated rexorcinol calixarenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl (2,2-diethoxyethyl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl (2,2-diethoxyethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonoacetaldehyde diethyl acetal: This compound has a similar structure but different reactivity and applications.
Tetraethyl ethylenediphosphonate: Another phosphonate derivative with distinct chemical properties and uses.
Diethyl cyanomethylphosphonate: A related compound used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, particularly in the synthesis of α,β-alkenal derivatives and inhibitors of reverse transcriptase .
Properties
IUPAC Name |
2-diethoxyphosphoryl-1,1-diethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYELQXRPNKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226881 | |
Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-61-0 | |
Record name | Diethyl P-(2,2-diethoxyethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7598-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7598-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7598-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS6N6SP2MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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